molecular formula C7H16N2O B2420203 N,N-diethyl-2-(methylamino)acetamide CAS No. 44897-15-6

N,N-diethyl-2-(methylamino)acetamide

Cat. No.: B2420203
CAS No.: 44897-15-6
M. Wt: 144.218
InChI Key: RHUYLAPWIXLSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-diethyl-2-(methylamino)acetamide” is a chemical compound with the molecular formula C7H16N2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to an oxygen atom and a nitrogen atom. The nitrogen atom is further bonded to two ethyl groups and a methyl group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 180.676 g/mol . The boiling point and density of a similar compound, “N,N-dimethyl-2-(methylamino)acetamide”, are 175.4±23.0 °C and 0.934±0.06 g/cm3 respectively .

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

Research by Coleman et al. (2000) on chloroacetamide herbicides, including compounds structurally related to N,N-diethyl-2-(methylamino)acetamide, shows these compounds undergo complex metabolic pathways in liver microsomes. These pathways lead to the production of DNA-reactive dialkylbenzoquinone imine, which is a proposed carcinogenic product. The study provides insights into the metabolic activation pathways of these compounds, highlighting the liver's role in metabolizing them to potentially hazardous metabolites (Coleman, Linderman, Hodgson, & Rose, 2000).

Toxicological Effects

Kennedy (2001) provides an update on the toxicological effects of acetamide and its derivatives. The review delves into the biological consequences of exposure to these compounds in humans, discussing both qualitative and quantitative variations in biological responses. This comprehensive review assists in understanding the toxicological profile of acetamide derivatives, including those similar to this compound (Kennedy, 2001).

Chemical Synthesis and Reaction Studies

Ivanov et al. (1968) explored the chemical reactions of compounds related to this compound. Their study on the reactions of N-(hydroxymethyl)acetamide and related compounds with various phosphites contributes to the understanding of the chemical properties and potential applications in synthesis involving similar compounds (Ivanov, Krokhina, & Chernova, 1968).

Environmental Impact and Detection

Research by Clark and Goolsby (1999) on acetochlor, a compound related to this compound, highlights its occurrence and transport in streams of the Mississippi River Basin. This study is significant in understanding the environmental impact and behavior of similar acetamide compounds in aquatic ecosystems (Clark & Goolsby, 1999).

Insect Repellency and Protection

Research on analogs of N,N-diethylphenylacetamide (DEPA), closely related to this compound, by Klun et al. (2006) explores their effectiveness as biting deterrents against various species of blood-feeding flies. This study is crucial in assessing the potential of similar compounds for use in insect repellency and protection (Klun, Khrimian, Rowton, Kramer, & Debboun, 2006).

Properties

IUPAC Name

N,N-diethyl-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6-8-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUYLAPWIXLSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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